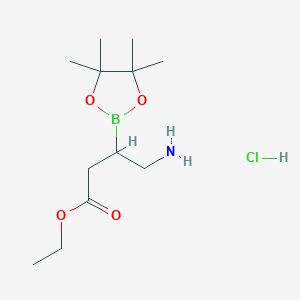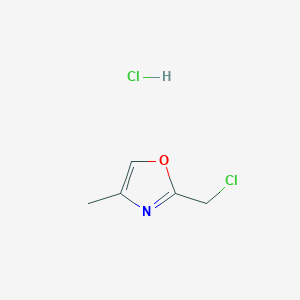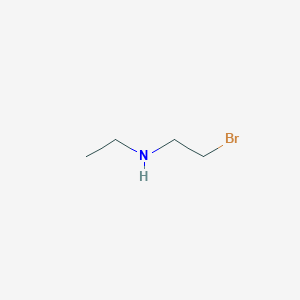![molecular formula C16H34N2O2S B13517436 1-Tert-butyl-3-[(11-sulfanylundecyl)oxy]urea](/img/structure/B13517436.png)
1-Tert-butyl-3-[(11-sulfanylundecyl)oxy]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butyl-3-[(11-sulfanylundecyl)oxy]urea is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a tert-butyl group, a sulfanylundecyl chain, and an oxyurea moiety, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 1-tert-butyl-3-[(11-sulfanylundecyl)oxy]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the sulfanylundecyl chain: This step involves the reaction of an appropriate alkyl halide with a thiol compound under basic conditions to form the sulfanylundecyl chain.
Introduction of the tert-butyl group: The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a suitable aromatic compound.
Formation of the oxyurea moiety: The final step involves the reaction of the sulfanylundecyl chain with an isocyanate compound to form the oxyurea moiety.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-Tert-butyl-3-[(11-sulfanylundecyl)oxy]urea can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxyurea moiety can be reduced to form an amine using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can undergo substitution reactions with electrophiles, such as halogens or alkylating agents, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may be used in the development of new materials, such as polymers or coatings, with specific properties.
Wirkmechanismus
The mechanism of action of 1-tert-butyl-3-[(11-sulfanylundecyl)oxy]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The sulfanylundecyl chain and oxyurea moiety may play key roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-Tert-butyl-3-[(11-sulfanylundecyl)oxy]urea can be compared with other similar compounds, such as:
tert-Butyl 3-[(methylsulfonyl)oxy]-1-azetanecarboxylate: This compound also contains a tert-butyl group and an oxy moiety but differs in its overall structure and functional groups.
This compound analogs: These compounds may have variations in the length of the sulfanyl chain or different substituents on the urea moiety.
Eigenschaften
Molekularformel |
C16H34N2O2S |
|---|---|
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
1-tert-butyl-3-(11-sulfanylundecoxy)urea |
InChI |
InChI=1S/C16H34N2O2S/c1-16(2,3)17-15(19)18-20-13-11-9-7-5-4-6-8-10-12-14-21/h21H,4-14H2,1-3H3,(H2,17,18,19) |
InChI-Schlüssel |
SOGXTNAJIJIFCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)NOCCCCCCCCCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Ethynylspiro[2.5]octane](/img/structure/B13517358.png)
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(2-oxoazocan-1-yl)acetamidehydrochloride](/img/structure/B13517370.png)






![Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate hydrochloride](/img/structure/B13517423.png)


![1-[1-(2-Fluoroethyl)cyclobutyl]methanaminehydrochloride](/img/structure/B13517456.png)
![(10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one](/img/structure/B13517473.png)
